molecular formula C14H16FN5O2S B2682468 4-methyl-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]-1,2,3-thiadiazole-5-carboxamide CAS No. 2034502-32-2

4-methyl-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2682468
CAS No.: 2034502-32-2
M. Wt: 337.37
InChI Key: SVQRZXPEIXZOAB-XYPYZODXSA-N
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Description

4-methyl-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]-1,2,3-thiadiazole-5-carboxamide is a synthetic chemical compound designed for research purposes, featuring a 1,2,3-thiadiazole core linked to a fluoropyrimidine-substituted cyclohexyl ring. This structure combines two pharmacophores of significant scientific interest. The 1,2,3-thiadiazole scaffold is recognized in agricultural chemistry for its protective effects against phytopathogenic microorganisms . Furthermore, derivatives of the 4-methyl-1,2,3-thiadiazole-5-carboxamide structure have demonstrated promising in vitro antimicrobial activity, particularly against Gram-positive bacteria, in recent studies . The integration of a fluoropyrimidine moiety may contribute additional biological properties, as this group is often explored in medicinal chemistry for its potential to modulate various biological pathways. Researchers are investigating this compound and its analogs primarily within the fields of agrochemical and pharmaceutical development for crop protection and antimicrobial applications. The trans-configuration of the cyclohexyl ring (as indicated by the "1r,4r" stereochemistry) is a key structural feature that can influence the molecule's overall conformation and interaction with biological targets. This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use. Researchers should conduct their own safety and efficacy evaluations.

Properties

IUPAC Name

N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN5O2S/c1-8-12(23-20-19-8)13(21)18-10-2-4-11(5-3-10)22-14-16-6-9(15)7-17-14/h6-7,10-11H,2-5H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVQRZXPEIXZOAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2CCC(CC2)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiadiazole ring, the introduction of the fluoropyrimidine group, and the coupling of these fragments with the cyclohexyl moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on minimizing waste and optimizing the use of raw materials to enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluoropyrimidine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiadiazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiadiazoles can inhibit bacterial growth effectively. The presence of the fluoropyrimidine group may enhance this activity by improving the compound's ability to penetrate bacterial cell walls.

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory properties. Similar compounds have been reported to inhibit enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LO). These enzymes are critical in the biosynthesis of inflammatory mediators like prostaglandins and leukotrienes.

Case Studies

  • Inhibition of Cyclooxygenase and Lipoxygenase : A study designed to synthesize inhibitors of COX and LO demonstrated that thiadiazole derivatives could effectively reduce inflammation in animal models. The synthesized compounds showed IC50 values in the low micromolar range, indicating potent activity against these targets .
  • Anticancer Activity : Preliminary studies suggest that the compound may exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation.
  • Neuroprotective Effects : Emerging research highlights the neuroprotective potential of thiadiazole derivatives, including this compound. It may protect against neurodegenerative diseases by reducing oxidative stress and inflammation in neural tissues.

Mechanism of Action

The mechanism of action of 4-methyl-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share core motifs (thiazole, thiadiazole, or pyrimidine) but differ in substituents, which critically influence their physicochemical and pharmacological properties. Below is a systematic comparison:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Bioactivity Highlights Reference ID
4-methyl-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]-1,2,3-thiadiazole-5-carboxamide 1,2,3-thiadiazole Methyl (C4), carboxamide-linked fluoropyrimidinyl-cyclohexyl (C5) Hypothesized kinase inhibition via fluoropyrimidine interaction with ATP-binding pockets .
4-methyl-2-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide Thiazole Methyl (C4), pyridinyl (C2), trifluoromethylphenyl-carboxamide (C5) Enhanced lipophilicity (logP ~3.2) due to CF3 group; moderate antimicrobial activity .
5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide Isoxazole-thiazole Methyl (C5), thiazolyl-carboxamide (C4) Weak solubility (logS ~−4.1) limits bioavailability; no significant activity reported .
[18F]4-Fluoro-N-methyl-N-(4-(6-(methylamino)pyrimidin-4-yl)triazol-5-yl)methyl]-2-(4-methylphenyl)pyrimidine-5-carboxamide Pyrimidine-triazole Fluorine (C4), methylphenyl (C2), triazolyl-pyrimidinyl-carboxamide (C5) PET imaging candidate with high blood-brain barrier penetration (logD7.4 = 1.8) .

Key Findings

Substituent-Driven Bioactivity: The fluoropyrimidinyl-cyclohexyl group in the target compound enhances target selectivity compared to non-fluorinated analogs (e.g., pyridinyl derivatives in ), likely due to fluorine’s electronegativity improving binding pocket interactions . Thiadiazole vs. Thiazole: Thiadiazole derivatives generally exhibit higher metabolic stability than thiazoles, as sulfur-nitrogen bonds resist oxidative degradation .

The triazole-pyrimidine hybrid in demonstrates superior brain penetration, a property absent in the target compound due to its bulkier cyclohexyl group .

Synthetic Complexity :

  • The target compound’s synthesis involves multi-step coupling (e.g., cyclohexyl ether formation, carboxamide coupling) , while simpler analogs (e.g., ) require fewer steps but yield less potent molecules .

Biological Activity

4-methyl-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]-1,2,3-thiadiazole-5-carboxamide is a compound that belongs to the class of thiadiazoles, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C₁₄H₁₆FN₅O₂S
  • Molecular Weight : 337.37 g/mol
  • CAS Number : 2034502-32-2

The presence of the thiadiazole ring and fluoropyrimidine moiety suggests potential pharmacological activities, including inhibition of carbonic anhydrase (CA) and antimicrobial effects.

Anticancer Activity

Research has demonstrated that thiadiazole derivatives exhibit significant anticancer properties. In a study evaluating various thiadiazole compounds against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), certain derivatives showed promising results:

CompoundCell LineIC50 Value (mmol/L)
4yMCF-70.084 ± 0.020
4yA5490.034 ± 0.008

These values indicate a strong cytotoxic effect compared to standard chemotherapeutic agents like cisplatin . The mechanism of action appears to involve both direct cytotoxicity and modulation of estrogen-dependent pathways .

Antimicrobial Activity

The thiadiazole scaffold is known for its antimicrobial properties. Preliminary studies suggest that compounds containing this moiety can inhibit bacterial growth effectively. The combination of the thiadiazole ring with a fluoropyrimidine suggests potential efficacy against a range of pathogens:

Microbial StrainActivity
E. coliPromising
S. aureusModerate
C. albicansNotable

Further in vitro testing is required to establish specific minimum inhibitory concentrations (MICs) for these strains.

Anti-inflammatory Activity

Thiadiazole derivatives have also been evaluated for their anti-inflammatory effects. In vivo studies using carrageenan-induced paw edema in rats showed significant reductions in inflammation:

Treatment GroupPaw Edema Reduction (%)
Control0
Thiadiazole A50.05
Thiadiazole B51.06

These findings suggest that these compounds may inhibit inflammatory mediators through various biochemical pathways .

Case Studies

  • Study on Anticancer Efficacy : A novel derivative was synthesized and tested against MCF-7 and A549 cell lines, revealing an IC50 value significantly lower than that of standard treatments.
  • Antimicrobial Testing : A series of thiadiazole derivatives were screened against common bacterial strains, with several showing MIC values in the low micromolar range.
  • Anti-inflammatory Assessment : In a chronic inflammation model using cotton pellet granuloma, notable reductions in granuloma weight were observed in treated groups compared to controls.

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